
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a dihydrobenzofuran moiety. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed coupling reactions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of green chemistry methods to minimize waste and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyclopropylmethyl group or the benzofuran ring, resulting in various reduced products.
Substitution: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced benzofuran derivatives.
Substitution Products: Various substituted amines and benzofurans.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the benzofuran moiety play crucial roles in its binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine vs. Benzofuran Derivatives: Compared to other benzofuran derivatives, this compound exhibits unique properties due to the presence of the cyclopropylmethyl group, which enhances its stability and biological activity.
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine vs. Cyclopropylmethyl Amines: The benzofuran moiety distinguishes it from other cyclopropylmethyl amines, providing additional sites for chemical modification and interaction with biological targets.
Uniqueness: The combination of the cyclopropylmethyl group and the benzofuran moiety makes N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine a versatile compound with potential applications in various fields of research. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
61090-73-1 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C12H15NO/c1-2-9(1)8-13-11-3-4-12-10(7-11)5-6-14-12/h3-4,7,9,13H,1-2,5-6,8H2 |
InChI-Schlüssel |
LYLWOYDUWLAGCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC3=C(C=C2)OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



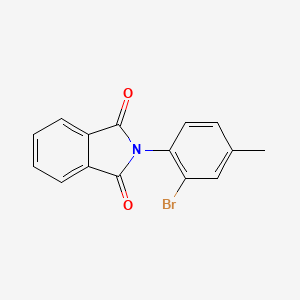
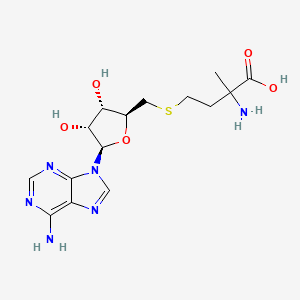
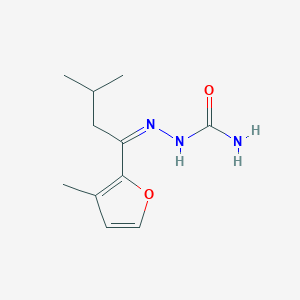
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
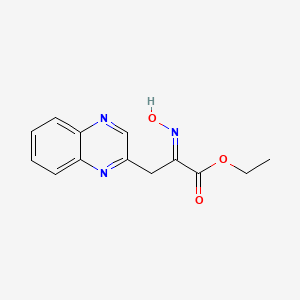
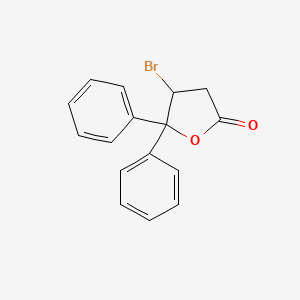

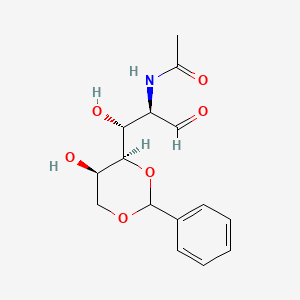
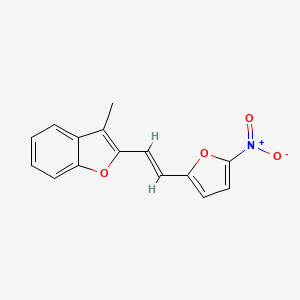
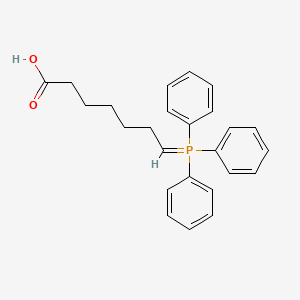
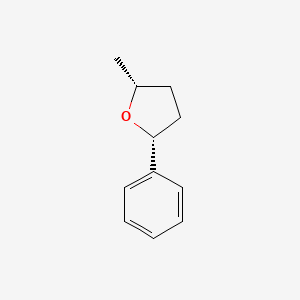
![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)

